Cas no 855389-47-8 (5-propyl-1,3,4-oxadiazol-2-ol)

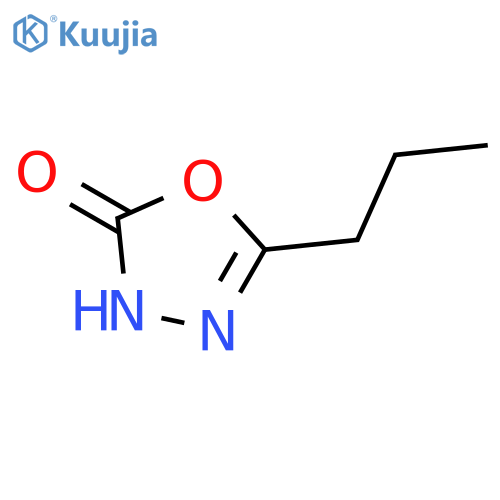

5-propyl-1,3,4-oxadiazol-2-ol structure

商品名:5-propyl-1,3,4-oxadiazol-2-ol

CAS番号:855389-47-8

MF:C5H8N2O2

メガワット:128.129220962524

MDL:MFCD19103419

CID:2130754

PubChem ID:19876357

5-propyl-1,3,4-oxadiazol-2-ol 化学的及び物理的性質

名前と識別子

-

- 5-propyl-1,3,4-oxadiazol-2-ol

- MFCD19103419

- AKOS015959699

- Z1206172050

- DB-368816

- 1,3,4-oxadiazol-2-ol, 5-propyl-

- EN300-104039

- 855389-47-8

- CS-0297303

- AT18810

- SCHEMBL9532361

- AKOS013512588

- LS-05169

- 5-propyl-3H-1,3,4-oxadiazol-2-one

- ALBB-016550

-

- MDL: MFCD19103419

- インチ: InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8)

- InChIKey: VNOBKMZJKWBFLD-UHFFFAOYSA-N

- ほほえんだ: CCCC1=NNC(=O)O1

計算された属性

- せいみつぶんしりょう: 128.058577502g/mol

- どういたいしつりょう: 128.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

5-propyl-1,3,4-oxadiazol-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-104039-10.0g |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 10g |

$717.0 | 2023-05-03 | |

| Enamine | EN300-104039-5.0g |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 5g |

$420.0 | 2023-05-03 | |

| Enamine | EN300-104039-1.0g |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 1g |

$183.0 | 2023-05-03 | |

| Enamine | EN300-104039-2.5g |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 2.5g |

$178.0 | 2023-10-28 | |

| Aaron | AR00J3B6-100mg |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 100mg |

$63.00 | 2023-12-13 | |

| Aaron | AR00J3B6-2.5g |

5-Propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 2.5g |

$270.00 | 2025-02-28 | |

| abcr | AB305487-5g |

5-Propyl-1,3,4-oxadiazol-2-ol, 95%; . |

855389-47-8 | 95% | 5g |

€381.90 | 2025-02-21 | |

| Aaron | AR00J3B6-5g |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 5g |

$497.00 | 2023-12-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367973-1g |

5-Propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 97% | 1g |

¥1458.00 | 2024-07-28 | |

| 1PlusChem | 1P00J32U-50mg |

5-propyl-1,3,4-oxadiazol-2-ol |

855389-47-8 | 95% | 50mg |

$83.00 | 2024-04-21 |

5-propyl-1,3,4-oxadiazol-2-ol 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

855389-47-8 (5-propyl-1,3,4-oxadiazol-2-ol) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:855389-47-8)5-propyl-1,3,4-oxadiazol-2-ol

清らかである:99%

はかる:5g

価格 ($):345.0